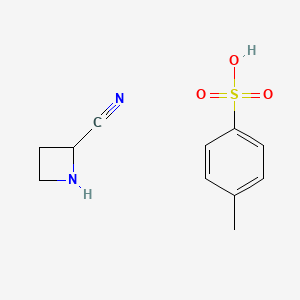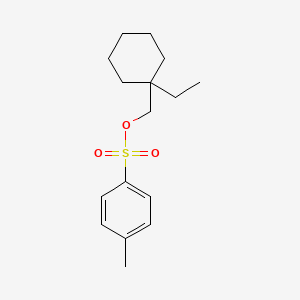
(1-Ethylcyclohexyl)methyl 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethylcyclohexyl)methyl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C16H24O3S and a molecular weight of 296.4 g/mol . It is a clear, pale liquid known for its versatility in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylcyclohexyl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with (1-ethylcyclohexyl)methanol under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(1-Ethylcyclohexyl)methyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other nucleophiles such as amines or alcohols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base
Major Products Formed
Oxidation: Corresponding sulfonic acids.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used
Aplicaciones Científicas De Investigación
(1-Ethylcyclohexyl)methyl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes .
Mecanismo De Acción
The mechanism of action of (1-Ethylcyclohexyl)methyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s effects are mediated through its ability to undergo various chemical transformations, which are crucial in its applications in synthesis and research .
Comparación Con Compuestos Similares
Similar Compounds
- (1-Ethylcyclohexyl)methyl 4-methylbenzenesulfonate
- 1-(1-ethyl-4-methylcyclohexyl)-4-methylbenzene
- 4-methylbenzenesulfonyl chloride
Uniqueness
(1-Ethylcyclohexyl)methyl 4-methylbenzene-1-sulfonate stands out due to its unique combination of an ethylcyclohexyl group and a methylbenzenesulfonate group. This structure imparts specific chemical properties that make it suitable for a wide range of applications, from organic synthesis to industrial processes .
Propiedades
Fórmula molecular |
C16H24O3S |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
(1-ethylcyclohexyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H24O3S/c1-3-16(11-5-4-6-12-16)13-19-20(17,18)15-9-7-14(2)8-10-15/h7-10H,3-6,11-13H2,1-2H3 |
Clave InChI |
WSMQYNZGMHDGDW-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCCCC1)COS(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylicacid](/img/structure/B13544612.png)
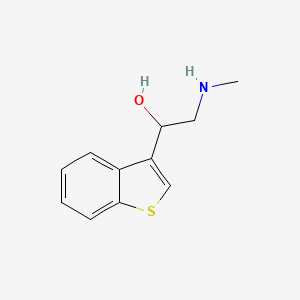
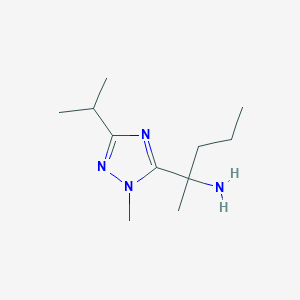
![7-Chloropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13544628.png)
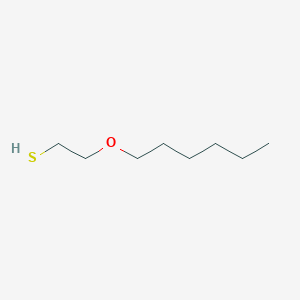
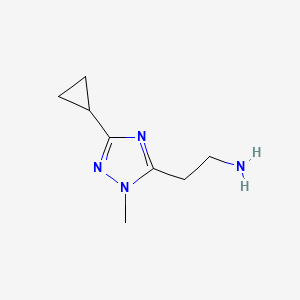

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B13544655.png)
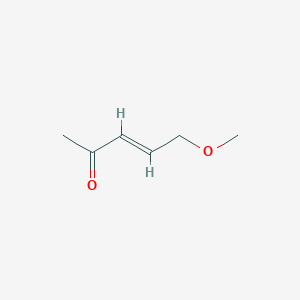
![1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13544678.png)
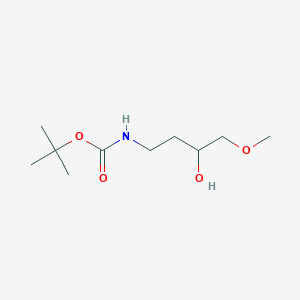
![(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride](/img/structure/B13544702.png)
